N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenyloxalamide” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a heterocyclic compound . Tetrahydroquinolines are found in many biologically active compounds and are part of many pharmaceuticals .
Molecular Structure Analysis
The molecule contains a tetrahydroquinoline ring, which is a saturated version of the quinoline ring system . This ring system is part of many biologically active compounds .Chemical Reactions Analysis
Tetrahydroquinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Anticonvulsant Properties and AMPA Receptor Antagonism
- N-Acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been designed and synthesized, showing potential as noncompetitive AMPA receptor antagonists. These compounds have demonstrated anticonvulsant properties in sound-induced seizure testing, indicating their efficacy in modulating the AMPA receptor. This modulation suggests a promising avenue for antiepileptic agents, with specific derivatives outperforming existing noncompetitive AMPA receptor antagonists in phase III trials (Gitto et al., 2003).
Therapeutic Potential in Breast Cancer
- A series of tetrahydroisoquinoline-N-phenylamide derivatives have been tested for their binding affinities and antagonistic activities against the estrogen receptor (ER), showing higher binding affinity than tamoxifen, a potent ER antagonist used in breast cancer therapy. This suggests their potential as lead pharmacophores for developing potent selective ER and/or progesterone receptor modulators or antagonists (Lin et al., 2007).
Role in Orexin Receptor Modulation
- Pharmacological blockade of orexin receptors, specifically through the use of dual OX1/2R antagonists like almorexant, has been shown to promote sleep in animals and humans during their active period. This research highlights the differential impact of OX1R and OX2R in sleep-wake modulation, suggesting that selective antagonism of these receptors could have therapeutic implications for sleep disorders (Dugovic et al., 2009).
Safety and Hazards
Direcciones Futuras
The study of tetrahydroquinoline derivatives is an active area of research, with potential applications in medicinal chemistry . Future research could explore the synthesis, properties, and potential applications of “N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenyloxalamide” and related compounds .
Propiedades
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(23)22-11-5-6-14-9-10-16(12-17(14)22)21-19(25)18(24)20-15-7-3-2-4-8-15/h2-4,7-10,12H,5-6,11H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYGVPORGQPTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.